2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide 2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 664999-20-6
VCID: VC21483473
InChI: InChI=1S/C20H20F3N3O2S/c1-4-16-12(2)18(20(21,22)23)15(9-24)19(26-16)29-11-17(27)25-10-13-5-7-14(28-3)8-6-13/h5-8H,4,10-11H2,1-3H3,(H,25,27)
SMILES: CCC1=C(C(=C(C(=N1)SCC(=O)NCC2=CC=C(C=C2)OC)C#N)C(F)(F)F)C
Molecular Formula: C20H20F3N3O2S
Molecular Weight: 423.5g/mol

2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide

CAS No.: 664999-20-6

Cat. No.: VC21483473

Molecular Formula: C20H20F3N3O2S

Molecular Weight: 423.5g/mol

* For research use only. Not for human or veterinary use.

2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide - 664999-20-6

Specification

CAS No. 664999-20-6
Molecular Formula C20H20F3N3O2S
Molecular Weight 423.5g/mol
IUPAC Name 2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C20H20F3N3O2S/c1-4-16-12(2)18(20(21,22)23)15(9-24)19(26-16)29-11-17(27)25-10-13-5-7-14(28-3)8-6-13/h5-8H,4,10-11H2,1-3H3,(H,25,27)
Standard InChI Key RETOJOGQOKJEGG-UHFFFAOYSA-N
SMILES CCC1=C(C(=C(C(=N1)SCC(=O)NCC2=CC=C(C=C2)OC)C#N)C(F)(F)F)C
Canonical SMILES CCC1=C(C(=C(C(=N1)SCC(=O)NCC2=CC=C(C=C2)OC)C#N)C(F)(F)F)C

Introduction

Overview of the Compound

The chemical compound 2-[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide is a pyridine derivative featuring a sulfanyl-acetamide functional group. Its structure includes a trifluoromethyl group, cyano group, and aromatic substitutions, which contribute to its potential biological and chemical properties.

Chemical Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Core: The pyridine ring is functionalized with cyano, ethyl, methyl, and trifluoromethyl groups through controlled substitution reactions.

  • Introduction of the Sulfanyl Group: Thiol derivatives are used to form the sulfanyl bridge at the pyridine's second position.

  • Acetamide Formation: The acetamide moiety is introduced via condensation reactions with amines, such as (4-methoxyphenyl)methylamine.

This synthetic route ensures high specificity in functional group placement and yields a structurally complex molecule suitable for further studies.

Biological Activity

The compound's structural features suggest it may exhibit significant pharmacological activity due to:

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, potentially improving bioavailability.

  • Cyano Group: Known for its role in enzyme inhibition and receptor binding.

  • Sulfanyl Linkage: Facilitates interactions with biomolecules, such as proteins or enzymes.

Potential Applications

  • Anti-inflammatory Properties: The compound's pyridine core and acetamide group are associated with inhibitory effects on enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways.

  • Anticancer Potential: Structural analogs have demonstrated cytotoxicity against tumor cells, suggesting this compound may also possess anticancer activity.

  • Drug Development: Its physicochemical properties make it an attractive candidate for optimization in drug design.

Analytical Characterization

To confirm its structure and purity, the compound undergoes rigorous analytical characterization:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Identifies hydrogen environments within the molecule.

    • ¹³C NMR: Confirms carbon skeleton connectivity.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects functional groups such as cyano (-CN) and carbonyl (C=O) via characteristic absorption bands.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC18H18F3N3O2S
Molecular Weight397.42 g/mol
Functional GroupsCyano (-CN), Trifluoromethyl (-CF3), Acetamide
Biological ActivityAnti-inflammatory, Anticancer potential
Analytical TechniquesNMR, MS, IR

Research Implications

The compound's unique combination of functional groups provides opportunities for:

  • Medicinal Chemistry: Optimization for specific targets such as inflammatory enzymes or cancer cells.

  • Material Science: Potential applications in creating fluorinated materials due to its trifluoromethyl group.

  • Structure-Activity Relationship Studies (SAR): Exploring how modifications affect biological activity.

Further research is necessary to fully elucidate its pharmacodynamics, pharmacokinetics, and therapeutic potential in vivo.

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